1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a morpholinoethyl group and an ethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, 1,1-dimethylethyl ester
- Ethyl 4-(2-morpholin-4-ylethyl)piperazine-1-carboxylate
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
24269-57-6 |
---|---|
Molecular Formula |
C13H26ClN3O3 |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
ethyl 4-(2-morpholin-4-ylethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-2-19-13(17)16-7-5-14(6-8-16)3-4-15-9-11-18-12-10-15;/h2-12H2,1H3;1H |
InChI Key |
VQQPRXSWPYRQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.